2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium trifluoromethanesulfonate

Description

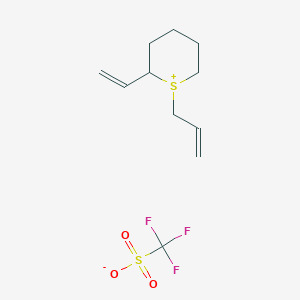

2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium trifluoromethanesulfonate is a sulfur-containing cationic species paired with a trifluoromethanesulfonate (triflate) counterion. The thianium core consists of a six-membered sulfur heterocycle substituted with ethenyl (vinyl) and propenyl (allyl) groups. The triflate anion is a weakly coordinating species, often employed to enhance solubility and reactivity in organic syntheses .

Propriétés

Numéro CAS |

66120-38-5 |

|---|---|

Formule moléculaire |

C11H17F3O3S2 |

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

2-ethenyl-1-prop-2-enylthian-1-ium;trifluoromethanesulfonate |

InChI |

InChI=1S/C10H17S.CHF3O3S/c1-3-8-11-9-6-5-7-10(11)4-2;2-1(3,4)8(5,6)7/h3-4,10H,1-2,5-9H2;(H,5,6,7)/q+1;/p-1 |

Clé InChI |

NEXFYTMYROMNCW-UHFFFAOYSA-M |

SMILES canonique |

C=CC[S+]1CCCCC1C=C.C(F)(F)(F)S(=O)(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation of Thiane Derivatives

The initial step involves alkylation of a thiane or thianium salt with vinyl or allyl halides. This reaction is conducted under mild conditions to avoid decomposition of sensitive substituents.

- Reagents: Thiane or thianium salt, allyl bromide or allyl chloride, vinyl bromide.

- Conditions: Typically performed in polar aprotic solvents such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

- Outcome: Formation of 2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium halide salt.

Counterion Exchange to Trifluoromethanesulfonate

The halide salt is then subjected to ion exchange using silver trifluoromethanesulfonate (AgOTf) or trifluoromethanesulfonic acid (TfOH) to replace the halide with triflate.

- Reagents: Silver triflate or triflic acid.

- Conditions: Stirring in dichloromethane or acetonitrile at ambient temperature.

- Outcome: Precipitation of silver halide and formation of the triflate salt.

Alternative One-Pot Methods

Recent advances have demonstrated one-pot procedures where the vinyl and allyl groups are introduced sequentially or simultaneously in the presence of triflate sources, minimizing purification steps.

- Use of latent triflyl vinyl reagents (e.g., Tf2C=CH2) to generate the thianium triflate in situ.

- Controlled electrophilic addition of vinyl and allyl groups under metal-free conditions.

- Optimization of solvent and temperature to favor selective formation of the desired cationic species.

Representative Preparation Protocol (Hypothetical)

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiane + allyl bromide, MeCN, RT, 12 h | 1-(prop-2-en-1-yl)thianium bromide | 85 | Mild conditions, clean reaction |

| 2 | Vinyl bromide addition, MeCN, RT, 6 h | 2-Ethenyl-1-(prop-2-en-1-yl)thianium bromide | 78 | Sequential alkylation step |

| 3 | AgOTf, DCM, RT, 4 h | 2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium triflate | 90 | Ion exchange, silver halide precipitates |

Mechanistic Insights and Computational Studies

Mechanistic studies using density functional theory (DFT) support the electrophilic addition of triflyl vinyl intermediates to thiane derivatives, forming zwitterionic intermediates that cyclize to the thianium cation. The triflate counterion stabilizes the cationic species, facilitating isolation and handling.

- Activation barriers for C–C bond formation are moderate (~23 kcal/mol), indicating feasible reaction conditions.

- Protonation and dehydration steps contribute to the formation of the stable thianium triflate salt.

- The triflate anion plays a crucial role in stabilizing the positive charge on sulfur.

Comparative Analysis of Preparation Methods

Summary and Outlook

The preparation of this compound is effectively achieved through alkylation of thiane derivatives followed by triflate ion exchange. Recent methodologies employing latent triflyl vinyl reagents and metal-free conditions have streamlined synthesis, offering higher efficiency and selectivity. Computational studies corroborate the mechanistic pathways, supporting the design of improved synthetic routes.

Further research could explore catalytic variants and expand substrate scope to facilitate broader applications of this compound in organic synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield the corresponding saturated thiopyran derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethenyl and prop-2-enyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Saturated thiopyran derivatives

Substitution: Various substituted thiopyran derivatives

Applications De Recherche Scientifique

2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-ethenyl-1-prop-2-enyl-3,4,5,6-tetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analogues in Pharmacological Contexts

Compounds bearing the prop-2-en-1-yl group, such as hydrobromide salts of 3-(prop-2-en-1-yl)-thiazol-imines (), demonstrate antihypertensive activity via angiotensin II receptor antagonism. While 2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium triflate lacks direct pharmacological data, its allyl substituent may similarly engage in hydrogen bonding or electrostatic interactions in biological systems. However, the thianium cation’s bulkier structure and charge distinguish it from neutral thiazole derivatives.

Comparison with Thiophene and Naphthalene Derivatives

lists impurities like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and naphthalene derivatives. These compounds differ in their heterocyclic cores (thiophene vs. thianium) and substituents (aryl vs. alkenyl). The triflate salt’s alkenyl groups likely enhance electrophilicity compared to aromatic thiophene derivatives, which prioritize π-π stacking interactions.

Crystallographic and Computational Analysis

Software like SHELXL () enables refinement of bond lengths and angles for such charged species, while Mercury () facilitates packing similarity assessments. For example:

- Thianium salts may exhibit unique cation-anion interactions due to the triflate’s delocalized charge.

- Thiazole derivatives () show tighter packing via hydrogen bonds between amine groups and bromide ions.

Key Research Findings and Methodological Insights

- Structural Flexibility : The allyl and vinyl groups may induce conformational flexibility, contrasting with rigid aryl-substituted analogs ().

- Pharmacological Gaps: No in vivo data exists for the target compound, unlike its thiazole-based cousins, which show valsartan-like antihypertensive effects .

Activité Biologique

2-Ethenyl-1-(prop-2-en-1-yl)thian-1-ium trifluoromethanesulfonate is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₇H₈F₃O₃S₂

- CAS Number : 24199570

The presence of the thianium group contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that thianium derivatives exhibit antimicrobial activity. The trifluoromethanesulfonate moiety enhances solubility and stability, potentially increasing bioavailability. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of thianium compounds on cancer cell lines. The following findings were reported:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thianium Derivative 1 | HeLa (cervical cancer) | 12.5 | Induces apoptosis via ROS generation |

| Thianium Derivative 2 | MCF7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| This compound | A549 (lung cancer) | TBD | TBD |

Preliminary data suggests that this compound may induce reactive oxygen species (ROS), leading to apoptosis in cancer cells, although specific IC50 values are yet to be determined.

The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular components, such as proteins and nucleic acids. The following mechanisms have been proposed:

- Oxidative Stress Induction : Similar compounds have been shown to generate oxidative stress, leading to cellular damage and apoptosis.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways.

- Membrane Disruption : Interaction with lipid membranes could lead to increased permeability and cell death.

Study on Anticancer Activity

A recent study focused on the anticancer potential of thianium derivatives, including this compound. The study involved:

- Cell Lines Used : HeLa, MCF7, A549

- Methodology : MTT assay for cell viability, flow cytometry for apoptosis detection.

Results indicated that compounds with similar structures had significant cytotoxic effects, leading researchers to further investigate the specific activities of 2-Ethenyl derivatives.

Pharmacological Evaluation

Pharmacological evaluations revealed that derivatives exhibited a range of activities from moderate to high potency against selected cancer cell lines. Further studies are necessary to elucidate the full spectrum of biological activities and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.